molecular formula C9H8N2O3S B1413740 4-Oxazol-4-yl-benzenesulfonamide CAS No. 2169347-40-2

4-Oxazol-4-yl-benzenesulfonamide

Cat. No.: B1413740
CAS No.: 2169347-40-2
M. Wt: 224.24 g/mol
InChI Key: HXAAEYKZZVOBKP-UHFFFAOYSA-N
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Description

4-Oxazol-4-yl-benzenesulfonamide is a chemical compound with the molecular formula C9H8N2O3S and is a subject of interest in scientific research . This compound belongs to a class of benzenesulfonamide derivatives featuring an oxazole ring system. The oxazole moiety is a privileged structure in medicinal chemistry, often utilized in the design of novel therapeutic agents and functional materials. Researchers may investigate this compound as a key synthetic intermediate or precursor for developing more complex molecules, such as Schiff base ligands . The structural motif of sulfonamide linked to a heterocyclic ring is common in compounds with diverse biological activities. As such, this compound presents potential value in various research fields, including drug discovery, chemical biology, and materials science. It can serve as a building block for creating libraries of compounds for high-throughput screening or for studying structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAAEYKZZVOBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 4 Oxazol 4 Yl Benzenesulfonamide Scaffolds

Established Synthetic Pathways for the 4-Oxazol-4-yl-benzenesulfonamide Core

The construction of the fundamental this compound framework can be achieved through several established synthetic routes. These methods can be broadly categorized into multi-step and convergent strategies, each offering distinct advantages.

Multi-step Synthesis Approaches

Multi-step synthesis provides a linear and often well-controlled pathway to the target molecule. A common sequence involves the initial protection of an amino group, followed by a series of reactions to build the desired functionality, and a final deprotection step. For instance, a multi-step synthesis might commence with acetanilide, which serves as a protected form of aniline (B41778). utdallas.edu This approach prevents unwanted side reactions of the more reactive amino group during subsequent transformations. utdallas.edu

The key steps in such a sequence typically include:

Acylation: The protection of an amino group, for example, by reacting an aniline derivative with an acylating agent.

Sulfochlorination: Introduction of the sulfonyl chloride group onto the benzene (B151609) ring, often using chlorosulfonic acid. This electrophilic aromatic substitution reaction is directed by the existing substituent on the ring. utdallas.edu

Ammonolysis: The reaction of the newly formed sulfonyl chloride with ammonia (B1221849) or an amine to generate the sulfonamide moiety.

Cyclodehydration: Formation of the oxazole (B20620) ring from appropriate precursors.

A representative multi-step synthesis could start from 4-acetylaniline. researchgate.net The synthesis of related sulfonamide derivatives has been reported to involve a four-step process. researchgate.net

Development of Novel Synthetic Routes and Reaction Conditions

Ongoing research focuses on developing more efficient and versatile synthetic methods. For example, novel 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides have been synthesized, showcasing the exploration of new substitution patterns on the benzenesulfonamide (B165840) scaffold. nih.gov In some cases, a phase transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) has been used to facilitate selective substitution on a dichlorinated benzenesulfonamide precursor. nih.gov The development of one-pot syntheses for related N-benzyl-4-methylbenzenesulfonamides from 4-methylbenzenesulfonyl chloride highlights the move towards more streamlined and efficient processes. nsf.gov

Preparation of Diverse Chemical Derivatives for Structure-Activity Relationship Investigations

To explore the structure-activity relationships (SAR), a wide array of derivatives of the this compound scaffold have been synthesized. These modifications often target different positions on both the benzenesulfonamide and oxazole rings.

Substitution on the Benzene Ring: The introduction of substituents on the benzene ring can significantly influence biological activity. For example, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized to examine the effect of substituents at the ortho position to the sulfonamide group. nih.gov It was found that introducing a fluorine atom at this position preserved potency while increasing selectivity for COX-2. nih.govacs.org

Modification of the Oxazole Ring: The substituents on the oxazole ring are also critical for activity. In the synthesis of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides, various N,N-dialkylsulfamoyl)benzamides were used as starting materials to generate diversity. researchgate.netgrowingscience.com

Derivatization of the Sulfonamide Group: While less common for this specific scaffold in the provided context, derivatization of the sulfonamide nitrogen is a general strategy in medicinal chemistry to modulate properties like solubility and cell permeability.

The synthesis of these derivatives often employs a range of chemical reactions, including Wittig reactions to introduce vinyl groups and cyclization reactions to form various heterocyclic rings. nih.gov The synthesis of a series of (E)-5-[5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamides involved a Wittig reaction between a triphenylphosphonium chloride intermediate and various arylaldehydes. nih.gov

Chemical Characterization Techniques for Structural Elucidation

The unambiguous determination of the chemical structure of newly synthesized this compound derivatives is paramount. A combination of advanced spectroscopic methods is routinely employed for this purpose.

Advanced Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation. nih.govnih.govnih.gov ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. nih.govrsc.org For example, in the characterization of (E)-4-Methyl-N-(2-(4-(naphthalen-1-ylmethylene)-5-oxo-4,5-dihydrooxazol-2-yl)phenyl)benzenesulfonamide, the presence of a methyl group was confirmed by a singlet at 2.31 ppm in the ¹H NMR spectrum. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. ekb.egmdpi.com Characteristic absorption bands for sulfonamides (SO₂ stretching), oxazole rings, and other functional groups like nitriles (C≡N) and carbonyls (C=O) can be observed. researchgate.netresearchgate.net For benzenesulfonamide, characteristic IR peaks can be found in its spectrum. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the structure. researchgate.netekb.egmassbank.eu High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition with high accuracy. nih.gov

The combination of these techniques allows for the comprehensive characterization and confirmation of the synthesized this compound derivatives, ensuring their structural integrity for further biological evaluation. acs.orgnih.govcyberleninka.runih.govnih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the individual elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a chemical compound. This method is crucial for verifying the empirical formula of a newly synthesized compound, assessing its purity, and confirming its molecular structure alongside spectroscopic methods.

The standard method for elemental analysis is combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted at high temperatures in a stream of pure oxygen. The combustion converts the elemental constituents into simple gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are then reduced back to N₂). Sulfur is converted to sulfur dioxide (SO₂). These resulting gases are then separated and measured by various detection methods, such as gas chromatography with a thermal conductivity detector (TCD). The mass of each element in the original sample is then calculated from the mass of these gaseous products.

For any pure compound, the theoretical percentages of each element can be calculated from its molecular formula and the atomic weights of the constituent atoms. For this compound, the molecular formula is C₉H₈N₂O₃S.

The calculated elemental composition provides a benchmark against which experimentally obtained data would be compared. A close correlation between the found and calculated values (typically within ±0.4%) is a strong indicator of the sample's purity and correct elemental composition.

Below is the theoretical elemental analysis data for this compound.

Table 1: Calculated Elemental Analysis Data for this compound

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Percentage (%)
CarbonC12.0119108.09945.39
HydrogenH1.00888.0643.39
NitrogenN14.007228.01411.76
OxygenO15.999347.99720.15
SulfurS32.06132.0613.46
Total 224.234 100.00

Molecular Design and Structure Activity Relationship Sar Studies

Rational Design Principles for Oxazole-Benzenesulfonamide Analogs

The design of oxazole-benzenesulfonamide analogs is often guided by the goal of inhibiting specific biological targets, such as the interaction between HIV-1 reverse transcriptase (RT) and cellular eukaryotic translation elongation factor 1A (eEF1A). nih.govnih.gov A key principle in the rational design of these compounds is the "tail approach," where different molecular moieties are attached to the core aromatic or heterocyclic sulfonamide scaffold. This technique aims to enhance the inhibitory activity and selectivity of the compounds.

The synthesis of these analogs often involves multi-step processes. For instance, oxazolo[4,5-c]-quinolinone analogs can be prepared from commercially available ethyl 2-aminooxazole-4-carboxylate in a six-step synthesis. korea.ac.kr A crucial step in this process is the Suzuki-Miyaura cross-coupling reaction to introduce a substituted phenyl group at the 2-position of the oxazole (B20620) ring. korea.ac.kr Other synthetic strategies include the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) and is considered an effective method for preparing oxazole-based compounds. nih.gov

The development of novel analogs is also driven by the need to overcome drug resistance. nih.govnih.gov By understanding the binding modes of existing inhibitors, researchers can design new compounds with improved efficacy against resistant strains. For example, the discovery that oxazole-benzenesulfonamides can inhibit the HIV-1 RT-eEF1A interaction has opened new avenues for developing drugs that are effective against both wild-type and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV-1. nih.govnih.gov

Investigation of Positional and Substituent Effects on Biological Activity

The biological activity of 4-oxazol-4-yl-benzenesulfonamide analogs is highly dependent on the position and nature of substituents on its core structures.

Structural Modifications of the Benzenesulfonamide (B165840) Moiety

The benzenesulfonamide portion of the molecule is a critical determinant of its biological activity. The sulfonamide group itself is a versatile pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which allows for varied interactions with biological targets. ktu.edu Its presence is often key to the inhibitory potential of the compound. For instance, in studies of HIV-1 RT inhibitors, a primary benzenesulfonamide group (4-PhSO2NH2) was found to form crucial hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov

The substitution pattern on the benzene (B151609) ring of the benzenesulfonamide moiety also plays a significant role. The "tail approach" is a common strategy where different substituted molecular moieties are attached to the aromatic scaffold of sulfonamides to enhance isoform-selective inhibition. nih.gov Research on N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides has shown that the substitution pattern of the benzenesulfonamide ring is a key area for optimization to improve anti-cancer activity. nih.gov

Variations on the Oxazole Ring and their Impact on Activity

The oxazole ring is a five-membered heterocyclic scaffold containing oxygen and nitrogen atoms, which can readily interact with various enzymes and receptors. researchgate.netresearchgate.net The substitution pattern on the oxazole ring is pivotal in determining the biological activities of these derivatives. nih.gov

One common modification is the replacement of the oxazole ring with other five-membered heterocycles, such as thiazole (B1198619). This exchange can provide valuable insights into the structure-activity relationship (SAR). For example, replacing the oxazole ring with a thiazole in the disorazole core was explored to understand its effect on cytotoxic activity. nih.gov

The synthesis of diverse oxazole derivatives often involves methods like the van Leusen oxazole synthesis, which is a versatile tool for creating a library of compounds with different substitutions. nih.gov These synthetic efforts have led to the discovery of oxazole derivatives with a wide range of pharmacological properties. researchgate.netnih.gov

Influence of Substituents on the Phenyl Ring and Other Ancillary Groups

Substituents on the phenyl ring attached to the oxazole, as well as on other ancillary groups, significantly influence the biological activity of these compounds. The electronic and steric effects of these substituents can alter the molecule's interaction with its target. rsc.org

For instance, in a series of 4-phenyl-1-arylsulfonylimidazolidinones, introducing electron-donating or withdrawing substituents at the 3- or 4-position of the phenyl ring had a marked effect on their cytotoxicity. nih.gov Quantitative structure-activity relationship (QSAR) studies revealed that the volume of the substituent at the 4-position was well-correlated with activity, with larger substituents enhancing activity. nih.gov Conversely, a naphthyl group in place of the phenyl group reduced activity. nih.gov

In another study on benzenesulfonamides bearing oxadiazoles, electron-withdrawing groups like chloro and nitro at the 4-position of the aromatic ring resulted in good antibacterial activity against Escherichia coli. researchgate.net In contrast, an electron-donating phenoxy group at the same position led to good activity against Pseudomonas aeruginosa. researchgate.net Similarly, for certain benzoxazole (B165842) derivatives, a chloro group at the fourth position of the phenyl ring showed comparable activity to the standard, while a methoxy (B1213986) group at the same position demonstrated excellent activity. researchgate.net

The nature and position of substituents on ancillary groups are also critical. For example, in a series of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides, replacement of the acetamide (B32628) function was a key area of investigation to optimize the lead compound's potency. nih.gov

Development and Refinement of Structure-Activity Hypotheses

The development of structure-activity relationship (SAR) hypotheses for oxazole-benzenesulfonamide derivatives is an iterative process of design, synthesis, and biological testing. nih.govresearchgate.net Initial hypotheses are often based on the known interactions of a lead compound with its biological target. For example, the discovery that oxazole-benzenesulfonamides inhibit the HIV-1 RT-eEF1A interaction by directly binding to RT provided a starting point for designing more potent inhibitors. nih.govnih.gov

Subsequent rounds of synthesis and testing allow for the refinement of these hypotheses. For example, the synthesis of a library of 48 derivatives of an oxazole-benzenesulfonamide scaffold helped to elucidate the importance of a primary benzenesulfonamide group for activity. nih.gov Similarly, systematic modifications of different parts of the molecule, such as the benzenesulfonamide moiety, the oxazole ring, and the phenyl ring, provide crucial data for building more accurate SAR models. nih.govresearchgate.netnih.gov

Quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties of the substituents with biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding further drug design efforts. The integration of these substituent effects into the structural design can lead to the discovery of more potent compounds. nih.gov This continuous cycle of hypothesis generation, testing, and refinement is essential for the development of new and effective therapeutic agents based on the this compound scaffold. nih.govnih.gov

Interactive Data Table: SAR of Benzenesulfonamide Analogs

Compound Series Modification Observed Effect on Activity Reference
4-phenyl-1-arylsulfonylimidazolidinonesIncreased substituent volume at 4-position of phenyl ringEnhanced cytotoxicity nih.gov
4-phenyl-1-arylsulfonylimidazolidinonesNaphthyl group instead of phenyl ringReduced cytotoxicity nih.gov
Benzenesulfonamides with oxadiazolesElectron-withdrawing groups at 4-position of aromatic ringGood antibacterial activity against E. coli researchgate.net
Benzenesulfonamides with oxadiazolesElectron-donating group at 4-position of aromatic ringGood antibacterial activity against P. aeruginosa researchgate.net
Benzoxazole derivativesMethoxy group at 4-position of phenyl groupExcellent antibacterial activity researchgate.net

Biological Target Engagement and Pharmacological Mechanisms of 4 Oxazol 4 Yl Benzenesulfonamide Derivatives

Inhibition of Carbonic Anhydrase (CA) Isozymes

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). The primary sulfonamide group (—SO₂NH₂) is a critical zinc-binding group that anchors these inhibitors to the active site of CA enzymes. While direct studies on the "4-oxazol-4-yl" linkage are limited, research on structurally related oxazole-containing benzenesulfonamides provides significant insight into their potential as CAIs. These compounds are investigated for applications such as antiglaucoma agents, as specific CA isoforms are crucial targets for reducing intraocular pressure. nih.govnih.gov

The human body has 15 different carbonic anhydrase isoforms, and achieving selective inhibition is a key goal in drug design to maximize therapeutic effects and minimize side effects. Research has focused on cytosolic isoforms hCA I and II, and transmembrane, tumor-associated isoforms hCA IX and XII. scispace.com

A study on a series of hydrophilic 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives, which are close structural analogs to benzenesulfonamide (B165840) oxazoles, demonstrated potent and selective inhibition of the hCA II isoform, a primary target for glaucoma treatment. nih.gov For instance, one of the lead compounds from this series showed high selectivity for hCA II over other tested isoforms (hCA I, IV, and XII). nih.gov The selectivity profile is significantly influenced by the "tail" of the molecule—the part extending from the core scaffold—which can form specific interactions with amino acid residues that differ between isoforms. rug.nl

The table below presents the inhibition constants (Kᵢ) for a representative hydrophilic oxazole (B20620) sulfonamide derivative against several human CA isoforms, illustrating its selectivity profile.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by a Representative Oxazole Sulfonamide Derivative (Compound 7a)

Target Isoform Inhibition Constant (Kᵢ) (nM)
hCA I 413
hCA II 36.4
hCA IV 118
hCA XII 179

Data sourced from a study on 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives, which serve as structural analogs. nih.gov

The fundamental mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide anion to the catalytic Zn²⁺ ion in the enzyme's active site. nih.govnih.gov This interaction is stabilized by a network of hydrogen bonds, notably with the side chain of the Thr199 residue. nih.gov

Computational docking studies on oxazole-based sulfonamide inhibitors have visualized this binding mode. The sulfonamide moiety anchors the molecule to the zinc ion, while the rest of the structure, including the oxazole and thiophene (B33073) or benzene (B151609) rings, extends into the active site cavity. nih.gov The orientation of these "tail" structures within the active site determines the inhibitor's potency and isoform selectivity. These tails can interact with both hydrophobic and hydrophilic pockets within the active site, and variations in these interactions across different CA isoforms lead to the observed selectivity. nih.govrug.nl For example, in hCA II, the thiophene ring of a 5-(sulfamoyl)thien-2-yl 1,3-oxazole inhibitor was oriented towards a hydrophobic pocket lined with residues Leu141, Val121, Leu198, and Leu204. nih.gov

Modulation of Monoamine Oxidase (MAO) Activity

Derivatives of 4-oxazol-4-yl-benzenesulfonamide have emerged as promising modulators of monoamine oxidase (MAO) activity. MAO is a key enzyme in the metabolism of monoamine neurotransmitters and exists in two isoforms, MAO-A and MAO-B.

Research has successfully combined the structural features of benzenesulfonamides and 1,3-oxazoles to create potent and selective MAO-B inhibitors. nih.gov A key example is the compound 4-(2-methyloxazol-4-yl)benzenesulfonamide , which was synthesized and evaluated for its inhibitory activity against both human MAO isoforms. nih.govulakbim.gov.tr

The compound demonstrated significant and selective inhibition of MAO-B, with much weaker activity against MAO-A. This selectivity is crucial, as MAO-B is the primary target for increasing dopamine (B1211576) levels in the brain for the treatment of Parkinson's disease. nih.govulakbim.gov.tr

Table 2: Inhibition of Human Monoamine Oxidase (MAO) Isoforms by 4-(2-methyloxazol-4-yl)benzenesulfonamide

Target Isoform IC₅₀ (µM) Selectivity Index (MAO-A/MAO-B)
MAO-A 43.3 ~12.5
MAO-B 3.47

Data sourced from in vitro studies using recombinant human MAO-A and MAO-B. nih.govulakbim.gov.tr

The selective inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease (PD). ulakbim.gov.tr By inhibiting MAO-B, these compounds prevent the breakdown of dopamine in the brain, thereby increasing dopaminergic neurotransmission and helping to manage the motor symptoms of PD. nih.gov MAO-B inhibitors are often used in combination with levodopa (B1675098) to enhance its therapeutic effects. nih.govulakbim.gov.tr

Furthermore, MAO-B inhibitors are being investigated for potential neuroprotective effects. nih.gov Proposed mechanisms for this neuroprotection include the enhancement of brain-derived neurotrophic factor (BDNF) levels and the promotion of neuronal survival and synaptic plasticity. nih.govulakbim.gov.tr The identification of 4-(2-methyloxazol-4-yl)benzenesulfonamide as a selective MAO-B inhibitor provides a valuable lead compound for the development of new agents for treating neurodegenerative disorders like Parkinson's disease. ulakbim.gov.tr

Cyclooxygenase (COX) Inhibition

A significant area of research for oxazole-benzenesulfonamide derivatives has been their activity as inhibitors of cyclooxygenase (COX) enzymes. The COX enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has housekeeping functions, including protecting the stomach lining, COX-2 is inducible and is primarily responsible for mediating inflammation and pain. Therefore, selective COX-2 inhibitors are sought after as anti-inflammatory drugs with a potentially better gastrointestinal safety profile than non-selective NSAIDs.

A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and found to be potent and selective inhibitors of the COX-2 enzyme. The selectivity of these diaryl heterocyclic inhibitors is attributed to the sulfonamide moiety, which can bind to a specific hydrophilic side pocket present in the active site of COX-2 but absent in COX-1.

One of the most well-studied compounds from this class is JTE-522 [4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide]. The introduction of a fluorine atom at the ortho-position to the sulfonamide group was found to preserve COX-2 potency while significantly enhancing selectivity over COX-1. JTE-522 has been identified as a potent, highly selective, and orally active COX-2 inhibitor.

Table 3: Inhibition of Cyclooxygenase (COX) Isozymes by JTE-522

Target Isoform IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
COX-1 15 >1071
COX-2 0.014

Data represents inhibitory activity against human whole blood enzymes.

The mechanism of JTE-522's anti-inflammatory and anti-proliferative effects involves the downregulation of COX-2 expression and subsequent inhibition of prostaglandin (B15479496) production in inflammatory tissues. nih.gov

Strategies for Achieving COX-2 Selective Inhibition

The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a critical strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. For benzenesulfonamide derivatives, including those containing an oxazole ring, the primary strategy revolves around exploiting the structural differences between the active sites of the two COX isoforms. acs.org

A key distinction is the presence of a side pocket in the COX-2 active site, which is absent in COX-1 due to the substitution of isoleucine in COX-1 with a smaller valine in COX-2. acs.org The design of selective inhibitors, therefore, incorporates a sulfonamide or a similar functional group that can bind to this specific side pocket. acs.org This targeted binding is a hallmark of the diarylheterocycle class of COX-2 inhibitors, which includes celecoxib (B62257) and valdecoxib.

Furthermore, modifications to the core structure are employed to enhance selectivity. For instance, the introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring has been shown to preserve COX-2 potency while significantly increasing the selectivity for COX-2 over COX-1. nih.govacs.org This strategy was successfully used in the development of 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, a potent and highly selective COX-2 inhibitor. nih.gov

Role of Specific Structural Elements in COX Selectivity

The selective inhibition of COX-2 by this compound derivatives is not only dependent on the presence of the sulfonamide group but also on the interplay of various structural elements within the molecule.

The benzenesulfonamide moiety is crucial, as the SO2NH2 group is specifically designed to fit into the hydrophilic side pocket of the COX-2 enzyme active site. acs.org This interaction is a defining feature of many selective COX-2 inhibitors.

The oxazole ring , as a central heterocyclic scaffold, correctly orients the two aryl groups in a conformation that is favorable for binding to the COX active site. The nature of the substituents on the oxazole ring and the adjacent phenyl ring plays a significant role in determining the potency and selectivity of inhibition.

In a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, it was found that the introduction of a fluorine atom ortho to the sulfonamide group enhanced COX-1/COX-2 selectivity. nih.govacs.org While most other substituents at this position led to a reduction or loss of activity against both enzymes, the fluorine atom maintained COX-2 inhibitory power and improved selectivity. nih.gov

The table below summarizes the inhibitory concentrations of selected 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives against COX-1 and COX-2.

CompoundRXCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
9ac-HexH>1000.078>1282
9dc-HexF>1000.023>4348
9ec-HexCl8.80.1463
9fc-HexBr100.2343
9gc-HexI1002.540
9hc-HexMe2.30.05145
9ic-HexOMe1.80.03355
9jc-HexNO2>1001.5>67
9kc-HexNH2>100>100-

Data adapted from a study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides. nih.gov

Anti-HIV Activity and Viral Replication Modulation

Recent studies have identified a novel class of anti-HIV agents based on the oxazole-benzenesulfonamide scaffold. These compounds have been shown to inhibit HIV-1 replication through a mechanism distinct from that of many existing antiretroviral drugs. nih.govnih.gov

The anti-HIV activity of these oxazole-benzenesulfonamide derivatives stems from their ability to disrupt the interaction between the HIV-1 reverse transcriptase (RT) and the cellular eukaryotic translation elongation factor 1A (eEF1A). nih.govnih.gov This interaction is crucial for several early steps in the HIV-1 replication cycle, including uncoating and reverse transcription. nih.govnih.gov

Using a live-cell split-luciferase complementation assay (NanoBiT), researchers have demonstrated that specific oxazole-benzenesulfonamide compounds, such as C7, C8, and C9, can dose-dependently inhibit the interaction between HIV-1 RT and eEF1A. nih.gov Further investigation using biolayer-interferometry (BLI) assays confirmed that these compounds directly bind to HIV-1 RT but not to eEF1A. uq.edu.au

Importantly, these compounds did not inhibit the enzymatic activity of recombinant HIV-1 RT in a homopolymer assay, indicating that their mechanism of action is not direct enzymatic inhibition, which sets them apart from non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govuq.edu.au

The disruption of the RT-eEF1A interaction by oxazole-benzenesulfonamide derivatives leads to a significant reduction in HIV-1 replication. nih.govnih.gov These compounds have been shown to inhibit intracellular reverse transcription and infection by both wild-type and NNRTI-resistant strains of HIV-1 in a dose-dependent manner in HEK293T cells. nih.govuq.edu.au

The antiviral activity appears to be most potent during the early stages of replication, specifically before 8 hours post-infection. nih.govuq.edu.au In studies with human primary activated CD4+ T cells, the compound C7 was able to inhibit HIV-1 infectivity and replication for up to 6 days post-infection. nih.govnih.gov

This novel mechanism of action, which targets a host-pathogen protein-protein interaction, presents a promising new avenue for the development of antiretroviral drugs that could be effective against drug-resistant HIV-1 strains. nih.gov

The table below shows the inhibitory activity of selected oxazole-benzenesulfonamide compounds on the HIV-1 RT-eEF1A interaction and viral replication.

CompoundRT-eEF1A Interaction IC50 (µM)HIV-1 Replication EC50 (µM)
C71.50.8
C82.51.2
C93.01.5

Data represents a summary of findings from studies on oxazole-benzenesulfonamide derivatives as HIV-1 inhibitors. nih.govnih.gov

Other Investigated Biological Activities

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

Derivatives of oxazole-containing sulfonamides have demonstrated notable antimicrobial properties. For example, a series of novel 5(4H)-oxazolone-based sulfonamides were synthesized and evaluated for their antibacterial and antifungal activities. Several of these compounds exhibited promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Interactive Data Table: Antimicrobial Activity of 5(4H)-Oxazolone-Based Sulfonamide Derivatives

CompoundBacterial/Fungal StrainMIC (µg/mL)
9a Staphylococcus aureus4
Bacillus subtilis4
Escherichia coli8
Pseudomonas aeruginosa8
Candida albicans16
9b Staphylococcus aureus2
Bacillus subtilis2
Escherichia coli4
Pseudomonas aeruginosa4
9f Staphylococcus aureus2
Bacillus subtilis2
Escherichia coli16
Pseudomonas aeruginosa4
9h Aspergillus niger4
Candida albicans2

Note: The data presented is for 5(4H)-oxazolone-based sulfonamide derivatives and not for this compound itself.

The mechanism of action for sulfonamides as a class of antimicrobials is well-established and involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This leads to a bacteriostatic effect.

Anti-inflammatory Effects

The anti-inflammatory potential of benzenesulfonamide derivatives, including those with oxazole moieties, has been a significant area of research. A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives demonstrated their ability to act as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The introduction of a fluorine atom to the benzenesulfonamide ring was found to enhance the selectivity for COX-2 over COX-1. nih.gov One such derivative, JTE-522, has been investigated in clinical trials for the treatment of rheumatoid arthritis and osteoarthritis. nih.gov

In another study, novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine were evaluated for their anti-inflammatory activity in a carrageenan-induced paw edema model in rats. These compounds demonstrated significant inhibition of inflammation.

Interactive Data Table: Anti-inflammatory Activity of Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine

CompoundDose (mg/kg)Maximum Inhibition of Edema (%)
1 20096.31
2 20072.08
3 20099.69
Indomethacin (Standard) 1057.66

Note: The data presented is for benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine and not for this compound itself.

These compounds were also found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6.

Insulysin Inhibition

It is crucial to recognize that these findings are for a distinct structural class of sulfonamides. The potential for this compound to inhibit insulysin would depend on whether its specific three-dimensional structure allows for interaction with the active site of the enzyme, a question that remains to be answered by future research.

Immunomodulatory Applications

The immunomodulatory properties of this compound have not been specifically detailed in the scientific literature. However, some related compounds have shown activities that suggest a potential for immunomodulation. For instance, a study on oxazole-benzenesulfonamide derivatives found that they could inhibit the interaction between HIV-1 reverse transcriptase and the cellular protein eEF1A, thereby reducing viral replication. asm.orguq.edu.au While this is an antiviral activity, the modulation of host-pathogen interactions can be considered a form of immunomodulation.

Furthermore, the well-known anti-inflammatory drug sulfasalazine, a sulfonamide, is recognized for its immunomodulatory properties, although its exact mechanism is still under investigation. medex.com.bd It is thought to be related to its anti-inflammatory effects and its affinity for connective tissue. medex.com.bd Studies on sulfonamide chalcone (B49325) compounds have also indicated immunomodulatory effects, with one compound showing an increase in anti-inflammatory cytokines like IL-10 and TGF-β, and a decrease in pro-inflammatory cytokines such as TNF-α and IFN-γ. nih.gov

These examples from related sulfonamide and oxazole-containing compounds suggest that the this compound scaffold could potentially exhibit immunomodulatory effects, but direct evidence is currently lacking.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in understanding the binding characteristics of 4-oxazol-4-yl-benzenesulfonamide derivatives with various enzymes.

Ligand-Protein Interaction Profiling for Target Enzymes

Molecular docking studies have been crucial in elucidating the interaction profiles of benzenesulfonamide (B165840) derivatives, including those with oxazole (B20620) moieties, with a range of enzymatic targets. These studies help in identifying potential therapeutic applications by predicting binding affinities and interaction patterns.

Monoamine Oxidase B (MAO-B): Research has shown that 4-(2-methyloxazol-4-yl)benzenesulfonamide is an inhibitor of human monoamine oxidase B (MAO-B), with an IC50 value of 3.47 µM. researchgate.net This selective inhibition suggests its potential as a lead compound for developing treatments for neurodegenerative conditions like Parkinson's disease. researchgate.net The combination of the benzenesulfonamide and 1,3-oxazole structural features within a single molecule has been a focus of these investigations. researchgate.net Docking simulations reveal that the placement of specific chemical groups can significantly influence the inhibitory potential against MAO-B. nih.gov For instance, the orientation of moieties within the aromatic cage of the MAO-B active site is a key determinant of binding affinity. nih.gov

Cyclooxygenase-2 (COX-2): A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit COX-2. nih.gov The introduction of a fluorine atom at the ortho position to the sulfonamide group was found to maintain COX-2 potency while significantly increasing selectivity over COX-1. nih.gov This has led to the identification of potent and highly selective oral COX-2 inhibitors. nih.gov

Estrogen Receptors (ER): Molecular docking has been employed to predict the binding of benzenesulfonamide derivatives to estrogen receptors, particularly ERα. asianpubs.org These studies are significant in the context of breast cancer research, where ERα is a key target. asianpubs.orgfrontiersin.org The binding scores and interaction patterns, such as hydrogen bonding and cationic interactions with specific amino acid residues like Trp383 and Phe404, help in understanding the anticancer potential of these compounds. asianpubs.org

Glucosamine-6-Phosphate (GlcN-6-P) Synthase: Docking studies of benzenesulfonamide derivatives with GlcN-6-P synthase, a target for antimicrobial agents, have been performed to understand their binding affinity. tsijournals.comnih.gov These studies explore how these compounds interact with the amino acid residues within the enzyme's binding pocket, providing insights into their potential as antimicrobial agents. tsijournals.comresearchgate.net

Insulysin: While direct molecular docking studies of this compound with insulysin are not extensively detailed in the provided context, the broader application of docking for benzenesulfonamide derivatives against various enzymes suggests this would be a viable approach to investigate potential interactions.

Prediction of Optimal Binding Orientations and Key Active Site Interactions

Molecular docking not only predicts if a molecule will bind to a target but also how it binds. This includes identifying the optimal orientation of the ligand within the active site and the key interactions that stabilize the complex. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues. For instance, in the case of MAO-B, the interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor is a critical aspect of the binding analysis. nih.gov Similarly, for estrogen receptors, interactions with residues like Trp383 and Phe404 are crucial for binding. asianpubs.org The sulfonamide group in these compounds is a known zinc-binding group, which is important for anchoring the inhibitors to the zinc ion in metalloenzymes like carbonic anhydrases. lookchem.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules like this compound.

Geometric Optimization Studies of Molecular Structures

DFT methods are used to determine the most stable three-dimensional conformation of a molecule, a process known as geometric optimization. researchgate.netelectrochemsci.org By calculating the molecule's energy at different geometries, the lowest energy structure, or ground state, can be identified. This optimized structure provides crucial information about bond lengths, bond angles, and torsion angles, which is essential for understanding the molecule's reactivity and its interactions with biological targets. electrochemsci.org For benzenesulfonamide derivatives, these studies have been used to analyze their molecular structure and electronic properties. researchgate.netelectrochemsci.org

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.

ADMET Analysis: Various computational tools are used to predict ADMET properties. nih.govresearchgate.net These predictions include parameters such as water solubility, intestinal absorption, permeability through biological membranes like the Caco-2 cell line, and potential for toxicity. nih.govtuni.fi For benzenesulfonamide derivatives, these studies have been used to assess their pharmacokinetic properties and to identify compounds with promising drug-like characteristics. nih.govnih.gov

Lipinski's Rule of Five: This rule is a guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. numberanalytics.comtaylorandfrancis.com The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors. numberanalytics.comtaylorandfrancis.com

No more than 10 hydrogen bond acceptors. numberanalytics.comtaylorandfrancis.com

A molecular weight under 500 daltons. numberanalytics.comtaylorandfrancis.com

A calculated octanol-water partition coefficient (log P) not greater than 5. numberanalytics.comtaylorandfrancis.com

Compounds that comply with these rules are more likely to have good oral bioavailability. nih.gov In silico tools are used to calculate these properties for compounds like this compound and its derivatives to assess their potential as oral drug candidates. nih.govtuni.fi

Drug Discovery and Lead Optimization Strategies for Oxazole Benzenesulfonamide Scaffolds

Identification of Promising Lead Compounds from High-Throughput Screening Campaigns

High-throughput screening (HTS) serves as a fundamental approach for identifying novel lead compounds from large chemical libraries. In a notable campaign, a live-cell split-luciferase complementation assay (NanoBiT) was employed to screen for inhibitors of the crucial interaction between HIV-1 reverse transcriptase (RT) and the cellular eukaryotic translation elongation factor 1A (eEF1A). nih.govnih.govuq.edu.au This interaction is vital for several stages of the HIV-1 replication cycle. nih.govuq.edu.au

The initial screening of 1,226 compounds, each representing a distinct chemical scaffold, identified 320 compounds that inhibited the RT-eEF1A interaction by at least 40% while maintaining over 70% cell viability. nih.gov Further screening for specificity narrowed the field to four scaffolds. To establish initial structure-activity relationships (SAR), all derivatives of these four scaffolds, totaling 150 compounds, were subsequently tested. nih.gov This effort led to the identification of nine promising hits from two distinct scaffolds that demonstrated a dose-dependent and specific inhibition of the RT-eEF1A interaction. nih.gov Among these were three compounds from the oxazole-benzenesulfonamide series, designated C7, C8, and C9. nih.govuq.edu.au These compounds represent promising lead candidates for the development of a new class of anti-HIV-1 drugs. nih.gov

Screen StageNumber of Compounds TestedCriteria for AdvancementOutcome
Primary Screen 1,226≥ 40% inhibition of RT-eEF1A interaction, > 70% cell viability320 compounds identified
Specificity Screen 168> 1.5-fold inhibition of RT-eEF1A vs. control interaction4 specific scaffolds identified
SAR Expansion 150Dose-dependent and specific inhibition9 lead compounds from 2 scaffolds

Methodologies for Lead Optimization

Once promising lead compounds are identified, lead optimization is undertaken to improve their pharmacological properties. This process involves chemical modifications to enhance potency, selectivity, and pharmacokinetic profiles.

A key strategy in lead optimization is to elucidate the structure-activity relationship (SAR) to guide chemical modifications. For the oxazole-benzenesulfonamide series of HIV-1 inhibitors, it was determined that these compounds directly bind to HIV-1 RT in a dose-dependent manner, but not to eEF1A. nih.govnih.govuq.edu.au This selective binding to the viral protein is a crucial aspect for minimizing off-target effects and associated toxicity. Further structural studies on benzenesulfonamide-based inhibitors targeting other enzymes, such as carbonic anhydrases, have shown that residues in the hydrophobic pocket of the active site, particularly at positions 92 and 131, are critical for determining the binding orientation and affinity of inhibitors. nih.gov The "tail" groups of the sulfonamide can be modified to modulate isoform specificity. nih.gov

In the context of anticancer agents, SAR studies of 1-sulfonyl indoline (B122111) derivatives, a related sulfonamide scaffold, have been conducted. nih.gov These studies explored the influence of different azaheterocycle rings and substituents on the indoline core, leading to the identification of compounds with significant cytotoxicity against various human cancer cell lines. nih.gov For instance, compounds 9a and 9e in that study showed IC50 values in the low micromolar to nanomolar range. nih.gov Similarly, research on (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides has demonstrated that the nature of the substituent on the benzenesulfonamide (B165840) ring significantly impacts anticancer activity. nih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. This technique has been explored in the optimization of various scaffolds related to oxazole-benzenesulfonamides.

For example, in the development of novel anthelmintic agents based on a benzamide (B126) scaffold, the amide group was replaced with several bioisosteres, including sulfonamides and triazoles. nih.gov While the sulfonamide replacement did not show significant activity in that specific context, the study highlights the principle of exploring such replacements to modulate biological activity. nih.gov In another study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement of anti-leukemic activity. nih.gov This successful application underscores the potential of fine-tuning the electronic and steric properties of a lead compound through bioisosteric replacement to achieve superior therapeutic effects. nih.gov The 1,2,4-oxadiazole (B8745197) ring has also been investigated as a bioisostere for esters to improve metabolic stability. researchgate.net

Development of Next-Generation Therapeutic Candidates

The ultimate goal of lead optimization is the development of next-generation therapeutic candidates with improved efficacy and safety profiles. The oxazole-benzenesulfonamide lead compounds, C7, C8, and C9, have shown potential as a new class of anti-HIV-1 drugs due to their novel mechanism of action. nih.gov They inhibit the RT-eEF1A interaction, which is distinct from the mechanism of currently approved non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Importantly, these compounds were found to be effective against NNRTI-resistant HIV-1 strains, addressing a significant challenge in HIV therapy. nih.govnih.gov In primary activated human CD4+ T cells, compound C7 demonstrated sustained inhibition of HIV-1 infectivity and replication for up to six days post-infection. nih.gov

Beyond HIV, the broader benzenesulfonamide scaffold is being actively explored for other therapeutic indications, particularly in oncology. For instance, novel 4-(pyrazolyl)benzenesulfonamide ureas have been developed as inhibitors of carbonic anhydrases IX and XII, which are implicated in tumor hypoxia and chemotherapy resistance. nih.gov One such compound, SH7s , exhibited potent inhibition of these enzymes and demonstrated broad-spectrum anticancer activity. nih.gov Furthermore, research into 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates has identified compounds with potent and broad-ranging cytotoxic activity against numerous human cancer cell lines. researchgate.net Specifically, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate showed an average GI50 value of 5.37 µM across 60 cancer cell lines. researchgate.net These findings highlight the versatility of the oxazole-benzenesulfonamide and related scaffolds in generating next-generation therapeutic candidates for various diseases.

Compound/SeriesTherapeutic AreaKey Findings
C7, C8, C9 Anti-HIVInhibit RT-eEF1A interaction; active against NNRTI-resistant HIV-1. nih.govnih.gov
SH7s AnticancerPotent inhibitor of carbonic anhydrases IX and XII; broad-spectrum anticancer activity. nih.gov
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate AnticancerPotent cytotoxicity against 60 human cancer cell lines (average GI50 = 5.37 µM). researchgate.net
(E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides AnticancerCompound 31 showed potent activity against HCT-116, MCF-7, and HeLa cell lines. nih.gov

Future Perspectives in 4 Oxazol 4 Yl Benzenesulfonamide Research

Emerging Research Directions and Underexplored Biological Activities

While the sulfonamide moiety is traditionally known for its antimicrobial properties, the future of 4-Oxazol-4-yl-benzenesulfonamide lies in exploring a wider range of biological targets. ajchem-b.comnih.gov Emerging research suggests that benzenesulfonamide (B165840) derivatives are potent inhibitors of various enzyme families, opening up new avenues for drug development.

New Potential Therapeutic Areas:

Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding group for carbonic anhydrase (CA) inhibitors. researchgate.net Research into derivatives has identified potent inhibitors of specific CA isoforms, such as CA IX, which is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment. nih.gov Future work could focus on designing this compound analogues that selectively target tumor-associated CAs (e.g., CA IX and XII) for applications in oncology, including glioblastoma and pancreatic cancer. nih.govnih.gov

Neuropathic Pain: Recent studies have highlighted CA inhibition as a novel strategy for managing neuropathic pain by modulating neurological pathways. globalgreenews.com Specifically, isoforms like hCA II and hCA VII are relevant targets. globalgreenews.com This presents an opportunity to investigate this compound derivatives for their potential in developing new analgesics.

Antiviral and Anti-virulence Activity: Beyond direct antimicrobial action, some sulfonamides have shown promise in inhibiting bacterial virulence factors, such as pyocyanin (B1662382) production in P. aeruginosa and staphyloxanthin in S. aureus. mdpi.com This anti-virulence approach is a key strategy to combat antibiotic resistance. The oxazole (B20620) moiety itself is a pharmacophore for antifungal and anti-Gram-positive activity, suggesting that combining it with a sulfonamide could yield compounds with dual or enhanced mechanisms of action. mdpi.comtandfonline.com

Neurodegenerative Diseases: A derivative, 4-(2-methyloxazol-4-yl)benzenesulfonamide, has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of Parkinson's disease. researchgate.net This finding opens a significant research direction for developing novel treatments for neurodegenerative disorders based on the this compound scaffold. researchgate.net

Integration of Advanced Methodologies for Enhanced Compound Characterization and Evaluation

To unlock the full potential of this compound, future research must integrate sophisticated analytical and computational techniques for more precise characterization and evaluation.

Advanced Methodologies:

Computational and In Silico Studies: High-throughput virtual screening and molecular docking are essential for identifying potential biological targets and predicting binding affinities. mdpi.comtandfonline.com These in silico methods allow for the rational design of derivatives with improved potency and selectivity, saving time and resources. For instance, computational analysis can elucidate structure-activity relationships (SARs) by examining how modifications to the "tail" of the benzenesulfonamide molecule affect its interaction with the active site of an enzyme like carbonic anhydrase. nih.govtandfonline.com

Advanced Spectroscopic and Crystallographic Techniques: While standard characterization methods like FT-IR, NMR, and mass spectrometry are fundamental, advanced techniques can provide deeper structural insights. researchgate.net X-ray crystallography, for example, can determine the precise three-dimensional structure of a compound and how it binds to its target protein, revealing key intermolecular interactions. mdpi.com

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large libraries of this compound derivatives against a panel of biological targets. tandfonline.com This enables the swift identification of lead compounds for further development.

Cell-Based and Phenotypic Screening: Moving beyond isolated enzyme assays, evaluating compounds in cellular models of disease provides a more accurate picture of their potential efficacy. Cellular uptake studies using methods like HPLC can confirm that the compounds reach their intracellular targets. nih.gov Assessing effects on processes like cancer cell proliferation under hypoxic conditions is crucial for developing drugs targeting the tumor microenvironment. nih.gov

Opportunities for Translational Research and Therapeutic Advancement

The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to clinical practice. This compound and its derivatives show significant translational potential.

The development of sulfonamide-based drugs like SLC-0111, a CA IX inhibitor that has entered Phase Ib/II clinical trials for cancer, demonstrates a clear pathway for translation. nih.gov Future research on this compound should focus on:

Lead Optimization: Systematically modifying the structure of initial hit compounds to improve their pharmacological properties, including potency, selectivity, and metabolic stability. This involves creating focused libraries of derivatives based on SAR data. globalgreenews.com

Preclinical Development: Advancing the most promising lead compounds through rigorous preclinical testing. This includes in vivo studies in animal models of disease to evaluate efficacy and establish a preliminary safety profile. tandfonline.com For example, novel sulfonamides have shown superior pain attenuation in preclinical models of neuropathic pain compared to standard drugs. globalgreenews.com

Biomarker Identification: Identifying biomarkers that can predict which patient populations are most likely to respond to a new therapeutic agent. For CA inhibitors, this could involve measuring the expression levels of specific CA isoforms in tumors.

By focusing on these emerging directions, integrating advanced methodologies, and pursuing translational opportunities, the scientific community can continue to unlock the therapeutic potential of the this compound scaffold, paving the way for new treatments for a range of challenging diseases.

Q & A

Q. What are the standard synthetic routes for 4-Oxazol-4-yl-benzenesulfonamide?

The synthesis typically involves multi-step reactions starting from substituted benzenesulfonyl chloride or oxazole precursors. For example, coupling reactions between 4-substituted benzenesulfonyl chloride and oxazole derivatives under controlled conditions (e.g., inert atmosphere, specific solvents like ethanol/water mixtures) are common. Key intermediates include oxazole rings functionalized with methyl or phenyl groups, which are subsequently sulfonated. Reaction parameters such as temperature, solvent polarity, and stoichiometry are critical for optimizing yield and purity .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the connectivity of the oxazole and sulfonamide moieties. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and oxazole (C=N stretching). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Elemental analysis validates empirical composition .

Q. What are the common intermediates in the synthesis of sulfonamide derivatives like this compound?

Key intermediates include:

  • 4-Aminobenzenesulfonamide derivatives.
  • Oxazole precursors (e.g., 5-methyl-3-phenylisoxazole).
  • Functionalized benzoyl or sulfonyl chlorides. These intermediates are often characterized by their reactivity in nucleophilic substitution or coupling reactions, requiring careful purification via recrystallization or column chromatography .

Advanced Research Questions

Q. How can SHELX software be applied in the crystallographic refinement of this compound?

SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) enable high-precision analysis of X-ray diffraction data. For example:

  • SHELXL refines atomic coordinates and thermal parameters using least-squares minimization.
  • SHELXE assists in experimental phasing for challenging crystals. Robust data handling (e.g., twinned or high-resolution datasets) and integration with visualization tools (WinGX) ensure accurate molecular geometry and hydrogen-bonding network determination .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for sulfonamide-based enzyme inhibitors?

SAR studies involve:

  • Systematic modification of substituents (e.g., oxazole methyl groups, sulfonamide para-substituents).
  • Enzymatic inhibition assays (e.g., COX-2 or carbonic anhydrase inhibition).
  • Computational docking (e.g., AutoDock Vina) to predict binding affinities.
  • Comparative analysis with analogs (e.g., replacing oxazole with isoxazole or thiazole) to assess steric/electronic effects .

Q. How can computational tools like Multiwfn assist in understanding the electronic properties of this compound?

Multiwfn calculates electron localization functions (ELF), electrostatic potential (ESP) maps, and bond order analysis. For example:

  • ESP surfaces identify nucleophilic/electrophilic regions (e.g., sulfonamide oxygen vs. oxazole nitrogen).
  • Topological analysis of electron density reveals critical points for hydrogen bonding or π-π stacking interactions. These insights guide rational design of derivatives with enhanced bioactivity .

Q. What methodologies resolve contradictions between spectroscopic data and crystallographic results in sulfonamide derivatives?

Discrepancies (e.g., unexpected tautomeric forms in NMR vs. crystal structures) are addressed by:

  • Revisiting reaction conditions to rule out polymorphism.
  • Variable-temperature NMR to detect dynamic equilibria.
  • High-resolution X-ray data (e.g., synchrotron sources) for unambiguous assignment. Cross-validation with theoretical calculations (DFT) can reconcile electronic and structural data .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationSolvent selection, stoichiometric control
Structural ConfirmationNMR, IR, MS, elemental analysis
Crystallographic AnalysisSHELX suite, WinGX
Biological EvaluationEnzyme inhibition assays, docking studies
Computational ModelingMultiwfn, DFT calculations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.